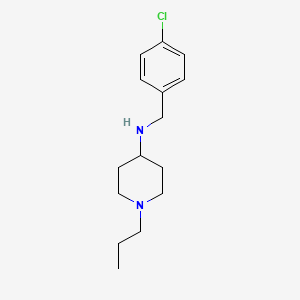
1'-(4,6-dimethylpyrimidin-2-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1'-(4,6-dimethylpyrimidin-2-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine, also known as DM-1, is a small molecule drug that has shown promising results in preclinical studies for the treatment of cancer. DM-1 is a potent inhibitor of tubulin polymerization, which is essential for cell division.
Wirkmechanismus
1'-(4,6-dimethylpyrimidin-2-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine inhibits tubulin polymerization by binding to the colchicine-binding site on β-tubulin. This prevents the formation of microtubules, which are essential for cell division. As a result, this compound induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its antiproliferative activity, this compound can also inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. This compound can also modulate the immune system by increasing the expression of tumor antigens and enhancing the activity of natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1'-(4,6-dimethylpyrimidin-2-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It exhibits potent antiproliferative activity against cancer cells, making it a valuable tool for studying the mechanisms of cancer cell growth and division. However, this compound has some limitations. It is not selective for cancer cells and can also affect normal cells, which can lead to toxicity. In addition, this compound has poor solubility in water, which can limit its use in some experimental settings.
Zukünftige Richtungen
There are several future directions for 1'-(4,6-dimethylpyrimidin-2-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine research. One area of interest is the development of this compound analogs with improved selectivity and solubility. Another area of interest is the use of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans.
Synthesemethoden
1'-(4,6-dimethylpyrimidin-2-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine is synthesized through a multi-step process that involves the coupling of 1,4'-bipiperidine with 4,6-dimethylpyrimidine-2-carbaldehyde, followed by the addition of morpholine-4-carbonyl chloride. The final product is purified through column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
1'-(4,6-dimethylpyrimidin-2-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine has been extensively studied in preclinical models of cancer, including breast, lung, and ovarian cancer. In vitro studies have shown that this compound exhibits potent antiproliferative activity against cancer cells, with IC50 values in the nanomolar range. In vivo studies have demonstrated that this compound can inhibit tumor growth and prolong survival in mouse models of cancer.
Eigenschaften
IUPAC Name |
[1-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N5O2/c1-16-14-17(2)23-21(22-16)25-8-5-19(6-9-25)26-7-3-4-18(15-26)20(27)24-10-12-28-13-11-24/h14,18-19H,3-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMSLCVADRSRJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)N3CCCC(C3)C(=O)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-N-[(4-methyl-1H-benzimidazol-2-yl)methyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5497375.png)


![{2-bromo-4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-6-methoxyphenoxy}acetic acid](/img/structure/B5497384.png)
![2-methyl-1-[3-(4-nitrophenyl)acryloyl]piperidine](/img/structure/B5497394.png)

![1-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5497405.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-(2-methoxy-2-methylpropanoyl)piperidine](/img/structure/B5497413.png)
![4-bromo-N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}benzamide](/img/structure/B5497429.png)
![N,N'-1,2-propanediylbis[3-(4-methylphenyl)acrylamide]](/img/structure/B5497436.png)
![(3R*,4R*)-1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5497441.png)

![6-ethyl-N-(2-furylmethyl)-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5497451.png)
